molecular formula C8H5Br2FO B13105681 2',3'-Dibromo-4'-fluoroacetophenone

2',3'-Dibromo-4'-fluoroacetophenone

Cat. No.: B13105681
M. Wt: 295.93 g/mol
InChI Key: NXEXVIXAWKSCJW-UHFFFAOYSA-N
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Description

2’,3’-Dibromo-4’-fluoroacetophenone is a chemical compound with the molecular formula C8H5Br2FO and a molecular weight of 295.93 g/mol . It is also known by its synonym, 3-Bromo-4-fluorophenacyl bromide . This compound is characterized by the presence of bromine and fluorine atoms attached to an acetophenone core, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,3’-Dibromo-4’-fluoroacetophenone can be synthesized through the bromination of 4’-fluoroacetophenone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination process . The reaction is carried out under controlled conditions to ensure the selective bromination at the 2’ and 3’ positions of the acetophenone ring.

Industrial Production Methods

In an industrial setting, the production of 2’,3’-Dibromo-4’-fluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2’,3’-Dibromo-4’-fluoroacetophenone involves its ability to undergo nucleophilic substitution reactions. The bromine atoms in the compound are highly reactive and can be replaced by nucleophiles, leading to the formation of new chemical bonds and products . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used in the substitution reactions.

Properties

IUPAC Name

1-(2,3-dibromo-4-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c1-4(12)5-2-3-6(11)8(10)7(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEXVIXAWKSCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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